molecular formula C22H26N2O3 B5620102 3-({[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine

3-({[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine

Cat. No. B5620102
M. Wt: 366.5 g/mol
InChI Key: VZMVQFUQPHWCTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves intricate reactions, including ring-opening followed by ring closure reactions, and the use of catalysts to facilitate the synthesis process. These methods afford novel compounds with specific structural motifs (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Molecular and crystal structure analyses are pivotal in understanding the conformation and packing of molecules in crystals. X-ray diffraction analysis has revealed considerable conformational flexibility in similar compounds, allowing for an extensive network of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactivity and properties analysis often involve spectroscopic methods and theoretical calculations to understand the behavior of molecules under various conditions. Spectral data, along with DFT (Density Functional Theory) calculations, provide insights into the electronic structure and reactivity of compounds. The analysis includes understanding the molecule's behavior in reactions and its stability under different conditions (Halim & Ibrahim, 2022).

properties

IUPAC Name

[4-(pyridin-3-ylmethoxy)piperidin-1-yl]-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-22(19-9-13-26-21-6-2-1-5-18(21)14-19)24-11-7-20(8-12-24)27-16-17-4-3-10-23-15-17/h1-6,10,15,19-20H,7-9,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMVQFUQPHWCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CN=CC=C2)C(=O)C3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[1-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine

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